2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile
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Overview
Description
2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents such as xylene or ethanol, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites . This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Uniqueness: 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile stands out due to its unique chemical structure, which combines a thienopyrimidine core with a chlorophenyl group and a benzonitrile moiety. This structural combination enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C25H20ClN3O2S |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C25H20ClN3O2S/c26-18-10-12-19(13-11-18)29-23(30)22-20-8-2-1-3-9-21(20)32-24(22)28(25(29)31)15-17-7-5-4-6-16(17)14-27/h4-7,10-13H,1-3,8-9,15H2 |
InChI Key |
LBEUXAUDHFVMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4C#N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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